methyl 2-[6-bromo-2-(2-chlorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate
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Overview
Description
methyl 2-[6-bromo-2-(2-chlorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate is a complex organic compound with a quinazoline core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of multiple functional groups, such as bromine, chlorine, and phenyl rings, makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[6-bromo-2-(2-chlorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzamide and benzaldehyde derivatives, under acidic or basic conditions.
Bromination and Chlorination:
Esterification: The final step involves the esterification of the quinazoline derivative with methyl bromoacetate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[6-bromo-2-(2-chlorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazoline core to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 2-[6-bromo-2-(2-chlorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of methyl 2-[6-bromo-2-(2-chlorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation or interact with microbial enzymes, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-2-(2-chlorophenyl)acetate: A simpler analog with similar functional groups but lacking the quinazoline core.
Quinazoline derivatives: Compounds with variations in the substituents on the quinazoline ring, such as 2-phenylquinazoline and 4-chloroquinazoline.
Uniqueness
methyl 2-[6-bromo-2-(2-chlorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate is unique due to the combination of its functional groups and the quinazoline core
Properties
IUPAC Name |
methyl 2-[6-bromo-2-(2-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrClN2O2/c1-29-21(28)14-27-22(15-7-3-2-4-8-15)18-13-16(24)11-12-20(18)26-23(27)17-9-5-6-10-19(17)25/h2-13,22-23,26H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEDESSJKMQSPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1C3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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